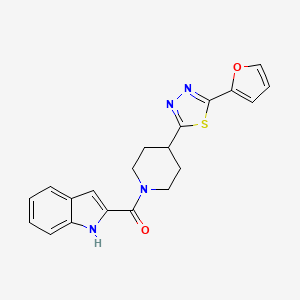

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-20(16-12-14-4-1-2-5-15(14)21-16)24-9-7-13(8-10-24)18-22-23-19(27-18)17-6-3-11-26-17/h1-6,11-13,21H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXPUGIEAUOSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic synthesis One common approach starts with the preparation of the furan-2-yl and 1,3,4-thiadiazole intermediates These intermediates are then coupled with a piperidine derivative under controlled conditions

Furan-2-yl Intermediate: This can be synthesized from furfural through oxidation and subsequent cyclization reactions.

1,3,4-Thiadiazole Intermediate: This is often prepared by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Coupling Reaction: The furan-2-yl and 1,3,4-thiadiazole intermediates are coupled with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Condensation with Indole: The final step involves the condensation of the coupled product with an indole derivative, typically under reflux conditions in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The indole moiety can participate in electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation Products: Furanones and other oxidized derivatives.

Reduction Products: Thiadiazoline derivatives.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Case Studies

- Cytotoxicity Testing : In vitro studies have shown that derivatives of thiadiazole possess significant anticancer activity. For example, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines exhibited higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .

- Molecular Docking Studies : These studies can provide insights into the binding affinities of the compound with proteins implicated in cancer pathways. Such analyses are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced activity.

Activity Against Resistant Strains

The rapid emergence of antibiotic-resistant bacteria underscores the need for new antibacterial agents. Compounds similar to (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone have shown promise against resistant strains such as those classified under the ESKAPE pathogens .

Case Studies

- Inhibition Assays : A study demonstrated that certain thiadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested using disk diffusion methods with notable inhibition zones observed against E. coli and S. aureus strains .

- Hybrid Compounds : The synthesis of hybrid compounds combining thiadiazole with other scaffolds has led to enhanced antibacterial properties. These hybrids have been shown to inhibit the growth of clinical strains resistant to conventional antibiotics .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require optimization of conditions to maximize yield and purity. Key steps include:

- Formation of Thiadiazole Ring : Utilizing appropriate reagents to facilitate the formation of the thiadiazole structure.

- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution reactions.

- Indole Integration : Finalizing the synthesis by incorporating the indole group to complete the molecular structure.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2H-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine | Benzodioxole ring | Anticancer activity against various cell lines |

| 5-(benzylthio)-1,3,4-thiadiazol-2-yl derivatives | Thioether substituent | Notable cytotoxicity against leukemia cells |

| 5-(4-chlorophenylamino)-1,3,4-thiadiazole | Chlorinated phenyl group | Antiproliferative activity against lung carcinoma |

This table illustrates how the unique combination of functional groups in this compound may enhance its lipophilicity and bioavailability compared to other derivatives.

Mechanism of Action

The mechanism of action of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole ring may contribute to the compound’s ability to chelate metal ions, influencing its biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Heterocycle Impact : The thiadiazole core in the target compound and ’s analogue may confer higher metabolic stability compared to tetrazole derivatives () due to sulfur’s electron-withdrawing effects .

- Substituent Position : The indol-2-yl group in the target compound vs. indol-3-yl in ’s compound could lead to divergent binding affinities. For example, indole-2-substituted compounds often exhibit enhanced selectivity for serotonin receptors compared to 3-substituted variants .

- Functional Groups : The furan-2-yl substituent in the target compound may improve solubility compared to fluorophenyl groups (), but with reduced electron-deficient character .

Critical Analysis :

- The target compound’s synthesis likely requires multi-step heterocycle assembly, similar to and . However, the absence of a thiazolidinone ring (as in ) simplifies purification .

Biological Activity

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, and biological activities based on recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps that integrate a furan ring, a thiadiazole moiety, and a piperidine structure. The following methods are commonly employed:

- Furan Ring Formation : Cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

- Thiadiazole Ring Formation : Reaction of thiosemicarbazide with carboxylic acids under dehydrating conditions.

- Piperidine Integration : Nucleophilic substitution reactions where the furan-thiadiazole intermediate reacts with piperidine derivatives.

These structural components contribute to the compound's diverse biological activities.

2.1 Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

In vitro studies have demonstrated that modifications to the piperidine and thiadiazole moieties can enhance cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The introduction of lipophilic groups has been shown to improve activity significantly.

2.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties:

- Mechanism : The compound disrupts cell wall integrity and increases cellular permeability in fungi, leading to cell death.

| Target Organism | Activity | Reference |

|---|---|---|

| Botrytis cinerea | Significant antifungal effects | |

| Various pathogenic fungi | Disruption of cell membranes |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The furan and thiadiazole rings interact with various enzymes and receptors, modulating their activity.

- Cell Cycle Disruption : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins.

4. Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

Case Study 1: Anticancer Efficacy

A study evaluated a series of novel thiadiazole derivatives against multiple cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antifungal Potential

Another investigation focused on the antifungal properties of indole derivatives containing thiadiazole moieties. Results showed that these compounds could serve as effective fungicides against plant pathogens.

Q & A

Q. What are the key considerations for synthesizing (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone?

The synthesis involves multi-step reactions:

- Step 1: Cyclocondensation of furan-2-carboxylic acid hydrazide with carbon disulfide to form the thiadiazole ring.

- Step 2: Piperidine functionalization via nucleophilic substitution or acylation.

- Step 3: Coupling the thiadiazole-piperidine intermediate with 1H-indole-2-carbonyl chloride under basic conditions (e.g., triethylamine).

Critical parameters : - Temperature control (60–80°C for cyclization steps).

- Catalysts (e.g., p-toluenesulfonic acid for thiadiazole formation).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to verify proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.1 ppm, thiadiazole carbons at δ 160–170 ppm) .

- IR : Peaks at 1650–1700 cm confirm carbonyl groups.

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Q. What initial biological screening assays are recommended for this compound?

- In vitro enzymatic assays : Test inhibition of kinases (e.g., Aurora A) or proteases linked to cancer pathways.

- Cytotoxicity : Use MTT assays against HeLa or MCF-7 cell lines.

- Antimicrobial activity : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction engineering : Switch batch reactors to continuous flow systems for better heat/mass transfer .

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions.

- Catalyst screening : Test Pd/C or Ni-based catalysts for coupling steps to enhance efficiency .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Modify substituents (e.g., replace furan with thiophene, vary indole positions).

- Biological testing : Compare IC values across analogs (see Table 1).

- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. Table 1. Activity Comparison of Structural Analogs

| Compound Modification | Target (IC, μM) | Selectivity Index |

|---|---|---|

| Furan → Thiophene | Aurora A: 0.45 | 12.3 |

| Indole-2-yl → Indole-3-yl | HDAC6: 1.2 | 8.7 |

| Piperidine → Azetidine | EGFR: 2.8 | 3.9 |

| Data adapted from and . |

Q. How to resolve discrepancies in biological activity data across studies?

- Purity validation : Re-analyze batches via LC-MS to rule out impurities (>99% purity required for reproducibility) .

- Assay standardization : Use orthogonal methods (e.g., SPR alongside enzymatic assays) to confirm target engagement.

- Statistical rigor : Apply ANOVA to compare inter-lab variability, with p < 0.05 considered significant .

Q. What strategies mitigate off-target effects in in vivo models?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance selectivity.

- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution in rodent models.

- Metabolite identification : Use HR-MS to detect and characterize major metabolites .

Methodological Notes

- Key references : Peer-reviewed synthesis protocols (–4), biological assays (), and computational tools ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.